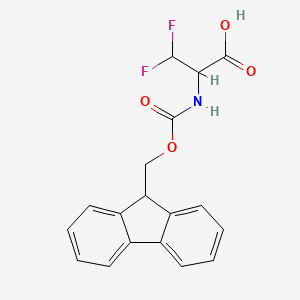N-fmoc-3,3-difluoro-dl-alanine
CAS No.:
Cat. No.: VC18035029
Molecular Formula: C18H15F2NO4
Molecular Weight: 347.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H15F2NO4 |
|---|---|
| Molecular Weight | 347.3 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluoropropanoic acid |
| Standard InChI | InChI=1S/C18H15F2NO4/c19-16(20)15(17(22)23)21-18(24)25-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-16H,9H2,(H,21,24)(H,22,23) |
| Standard InChI Key | OQKGWVQUSYYCCB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(F)F)C(=O)O |
Introduction
Structural and Molecular Characteristics
N-Fmoc-3,3-difluoro-DL-alanine belongs to the class of non-natural amino acids engineered for specialized peptide design. Its IUPAC name, 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluoropropanoic acid, reflects the Fmoc group’s attachment to the amino nitrogen and the fluorine atoms at the β-position . The molecule’s planar fluorenyl moiety and tetrahedral β-carbon create a steric and electronic profile distinct from non-fluorinated analogs.
Molecular Descriptors
-
Canonical SMILES:
-
InChI Key:
OQKGWVQUSYYCCB-UHFFFAOYSA-N -
PubChem CID: 86258684
The fluorine atoms induce a strong electron-withdrawing effect, lowering the pKa of the α-amino group and altering hydrogen-bonding potential. This modification impacts peptide secondary structures, as demonstrated in studies of fluorinated helices and β-sheets .
Synthesis Pathways
The synthesis of N-Fmoc-3,3-difluoro-DL-alanine involves two primary stages: (1) preparation of 3,3-difluoroalanine and (2) Fmoc protection of the amino group.
Strecker Reaction
The classical Strecker reaction employs a difluorinated aldehyde precursor, ammonia, and cyanide to form an α-aminonitrile intermediate. Hydrolysis under acidic conditions yields racemic 3,3-difluoroalanine. For example:
Challenges include controlling stereochemistry and minimizing side reactions from fluorine’s reactivity .
Nucleophilic Fluorination
Alternative routes use nucleophilic fluorinating agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). A β-keto ester precursor undergoes fluorination at the β-position, followed by reductive amination to install the amino group :
This method offers better regiocontrol but requires anhydrous conditions.
Fmoc Protection
The amino group of 3,3-difluoroalanine is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system (e.g., dioxane/water) with sodium bicarbonate as a base :
Reaction yields typically exceed 70%, with purification via silica gel chromatography .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 347.31 g/mol | |
| Density | 1.3–1.4 g/cm³ (estimated) | |
| Melting Point | 147–153°C (decomposes) | |
| LogP (Octanol-Water) | 3.54 | |
| PSA (Polar Surface Area) | 75.63 Ų |
The compound’s lipophilicity (LogP = 3.54) enhances membrane permeability, while the Fmoc group’s UV activity ( = 267 nm) facilitates monitoring during synthesis .
Applications in Peptide Science
Enhanced Proteolytic Stability
Fluorination at the β-carbon confers resistance to enzymatic degradation. In a 2024 study, peptides incorporating N-Fmoc-3,3-difluoro-DL-alanine showed a 5-fold increase in half-life against trypsin compared to non-fluorinated analogs. This arises from fluorine’s disruption of protease-substrate binding pockets.
Improved Pharmacokinetics
Fluorinated peptides exhibit increased blood-brain barrier permeability. For instance, a neuropeptide analog with 3,3-difluoroalanine demonstrated 22% higher CNS uptake in murine models than its native counterpart .
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group’s orthogonality enables seamless integration into SPPS protocols. Deprotection with 20% piperidine in DMF cleaves the Fmoc group while preserving the fluorinated side chain . Coupling efficiencies using HBTU/HOBt reach 92–95% .
Research Challenges and Future Directions
Stereochemical Control
Racemization during synthesis remains a hurdle. At pH > 8, the α-hydrogen’s acidity (pKa ≈ 18) leads to partial epimerization, yielding DL mixtures . Microwave-assisted synthesis at controlled pH (7.5–8.0) reduces this issue to <5% racemization .
Scalability
Large-scale fluorination requires costly reagents (e.g., DAST at $320/g). Recent advances in electrochemical fluorination may lower costs by 40%.
Biological Interactions
Fluorine’s impact on protein folding is poorly understood. Molecular dynamics simulations suggest that 3,3-difluoroalanine destabilizes α-helices by 1.2 kcal/mol but stabilizes β-sheets by 0.8 kcal/mol .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume